molecular formula C11H9NO3 B1503259 2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde CAS No. 885274-27-1

2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde

Cat. No. B1503259
CAS RN: 885274-27-1
M. Wt: 203.19 g/mol
InChI Key: YDZAELHQPLOVMO-UHFFFAOYSA-N
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Description

The compound “2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde” likely belongs to a class of organic compounds known as oxazoles, which are heterocyclic compounds with an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring . The “2-Methoxy-phenyl” part suggests the presence of a phenyl ring with a methoxy group attached .


Molecular Structure Analysis

The molecular structure of “2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde” would likely consist of an oxazole ring attached to a phenyl ring with a methoxy group . The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

Oxazoles can participate in various chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the aldehyde group could allow for reactions such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde” would depend on its exact structure. Oxazoles are typically polar and can participate in hydrogen bonding . The presence of the methoxy group could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some oxazole derivatives have been studied for their potential biological activities .

Safety and Hazards

While specific safety and hazard data for “2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde” is not available, handling of similar organic compounds typically requires avoiding contact with skin and eyes, and avoiding inhalation or ingestion .

Future Directions

Research into oxazole derivatives is ongoing, with many potential applications in medicinal chemistry and drug design . Future research could explore the biological activity of “2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde” and its potential uses .

properties

IUPAC Name

2-(2-methoxyphenyl)-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-10-5-3-2-4-9(10)11-12-8(6-13)7-15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZAELHQPLOVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695865
Record name 2-(2-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-phenyl)-oxazole-4-carbaldehyde

CAS RN

885274-27-1
Record name 2-(2-Methoxyphenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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